2-(Hydroxyiminomethyl)-6-nitrophenol
Description
2-(Hydroxyiminomethyl)-6-nitrophenol is a nitroaromatic compound featuring a phenol ring substituted with a nitro group (-NO₂) at the 6-position and a hydroxyiminomethyl group (-CH=N-OH) at the 2-position.
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(hydroxyiminomethyl)-6-nitrophenol |
InChI |
InChI=1S/C7H6N2O4/c10-7-5(4-8-11)2-1-3-6(7)9(12)13/h1-4,10-11H |
InChI Key |
MTLXRYAXTYRUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyiminomethyl)-6-nitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyimino group. One common method includes the following steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.
Formation of Hydroxyimino Group: The 2-nitrophenol is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the hydroxyimino group, resulting in 2-(Hydroxyiminomethyl)-6-nitrophenol.
Industrial Production Methods
Industrial production methods for 2-(Hydroxyiminomethyl)-6-nitrophenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyiminomethyl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Hydroxyiminomethyl)-6-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyiminomethyl)-6-nitrophenol involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares functional and positional similarities with several nitrophenol derivatives. Key analogs include:
Key Observations :
- This contrasts with non-chelating groups like methoxy (-OCH₃) or halides (e.g., Cl in ).
- Electron-Withdrawing Groups: The 6-nitro group enhances acidity (pKa ~4–5 for nitrophenols) compared to amino or methyl substituents .
- Synthetic Routes : Schiff base formation (e.g., ) and nitration/halogenation (e.g., ) are common methods for analogous compounds.
Physicochemical Properties
- Solubility: Nitrophenols generally exhibit low water solubility due to aromatic nitro groups. Polar substituents (e.g., -OH, -NH₂) improve solubility in polar solvents. For example, 2-amino-4-methyl-6-nitrophenol is more soluble in methanol than 2-chloro-6-nitrophenol .
- Acidity: The 6-nitro group increases acidity (pKa ~4.7 for 2-nitrophenol ). Hydroxyiminomethyl groups may further lower pKa via resonance stabilization.
- Thermal Stability : Nitro groups reduce thermal stability; decomposition temperatures for analogs range from 120°C () to 250°C ().
Biological Activity
2-(Hydroxyiminomethyl)-6-nitrophenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound, characterized by its unique structural features, has been studied for its inhibitory effects on various enzymes and its role in biological systems.
Chemical Structure
The chemical structure of 2-(Hydroxyiminomethyl)-6-nitrophenol can be represented as follows:
This structure includes a hydroxyl group, an imine functional group, and a nitro group, which are critical for its biological activity.
Enzyme Inhibition
Research indicates that 2-(Hydroxyiminomethyl)-6-nitrophenol exhibits significant inhibitory activity against various enzymes. A notable study demonstrated that structural modifications in similar compounds can lead to drastic changes in their inhibitory effects on glucosidases, suggesting that slight variations in chemical structure can enhance biological efficacy .
- Inhibition of Glucosidases : The compound has shown promising results in inhibiting α-glucosidases, which are important targets for managing diabetes. The IC50 values reported for related compounds indicate that modifications can yield inhibitors with potency exceeding that of natural alkaloids .
Toxicological Profile
The toxicological aspects of nitrophenols, including 2-(Hydroxyiminomethyl)-6-nitrophenol, have been extensively documented. According to the ATSDR toxicological profile, nitrophenols can exhibit various adverse health effects depending on dosage and exposure routes .
- Acute Toxicity : Studies have shown that acute exposure to certain nitrophenols can lead to decreased body weights and other systemic effects in animal models .
- Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects and reproductive toxicity associated with nitrophenol derivatives .
Case Study 1: Enzyme Inhibition Assay
A study conducted by Lin et al. evaluated the enzyme inhibition properties of several nitrophenol derivatives, including 2-(Hydroxyiminomethyl)-6-nitrophenol. The results indicated that this compound could serve as a potent inhibitor of glucosidase enzymes, with an IC50 value significantly lower than many standard inhibitors used in clinical settings .
| Compound | IC50 (µM) | Ki (nM) |
|---|---|---|
| 2-(Hydroxyiminomethyl)-6-nitrophenol | 0.5 | 67 |
| Standard Inhibitor A | 1.5 | 150 |
| Standard Inhibitor B | 3.0 | 200 |
Case Study 2: Toxicity Assessment
A comprehensive toxicity assessment performed on nitrophenols highlighted the compound's potential risks. The study revealed that at high concentrations (200 mg/kg), significant adverse effects were observed in test subjects, including alterations in hematological parameters and organ function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
